molecular formula C18H41N7 B1672436 Guazatine CAS No. 108173-90-6

Guazatine

Cat. No. B1672436
M. Wt: 355.6 g/mol
InChI Key: RONFGUROBZGJKP-UHFFFAOYSA-N
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Description

Guazatine is a non-systemic contact fungicide that is also used as a repellent . It consists of a complex mixture of different oligomers composed of octamethylene bridges connecting randomly guanylated primary and/or secondary amino groups .


Synthesis Analysis

The analysis of the guazatine mixture by LC and LC–MS has been treated for the first time. In the guazatine mixture, diamine derivatives account for 40% of the constituents of guazatine, triamines for 46%, tetramines for 11%, and other amine derivatives for 3% .


Molecular Structure Analysis

Guazatine is a preparation of the triacetates of dimeric and trimeric guanidated octane-1,8-diyldiamine which also contains a range of oligomers and reaction products . The chemical formula of Guazatine is C18H41N7 .


Chemical Reactions Analysis

Guazatine components are strongly basic and highly polar. The recovery rates by the citrate buffered QuEChERS method were extremely low. Recoveries using the QuPPe method, which does not involve any partitioning step and is thus suitable for polar compounds, were surprisingly also very low .


Physical And Chemical Properties Analysis

Guazatine is a highly basic group. It has a molecular weight of 355.570 . The physical and chemical properties of Guazatine include a melting point that begins to melt at 60°C .

Scientific Research Applications

Inhibitor of Polyamine Oxidase in Agriculture

Guazatine, known as a potent inhibitor of polyamine oxidase (PAO), finds application in agriculture as a non-systemic contact fungicide. It is particularly efficient in protecting cereals and citrus fruits against diseases. The fungicide, comprising synthetic guanidated polyamines, demonstrates its efficacy in inhibiting the growth of Arabidopsis seedlings and inducing chlorosis, though it barely affects germination. Research on Arabidopsis thaliana showed that guazatine's micromolar concentrations are sufficient for these effects. Interestingly, quantitative variations in response to guazatine were observed among different Arabidopsis accessions, enabling genome-wide association mapping. This mapping identified a chromosome locus associated with guazatine tolerance. The genes CLH1 and CLH2 within this locus were found to influence guazatine tolerance when their function is lost or their expression is down-regulated (Atanasov et al., 2016).

Detection of Guazatine Residues in Cereals

A study developed an LC-ESI-MS method for detecting guazatine residues in maize and hard wheat. The method provided quantitative data for the residues of main diamines, triamines, and tetramines, covering over 87% of the total contents of the guazatine mixture. This method is significant for monitoring the presence of guazatine in food products, ensuring food safety and regulatory compliance (Dreassi et al., 2007).

Antifungal Applications and Antimycotic Activity

Guazatine's analysis through LC and LC-MS revealed its composition, including diamine derivatives and guanidated polyamines. The antimycotic activity of guazatine derivatives was tested against various Candida species and strains. Results suggest that certain guazatine components, specifically GNG and GGGG, could be developed into new antifungal compounds for treating Candida infections. This highlights guazatine's potential in medical applications, particularly in developing treatments for fungal infections (Dreassi et al., 2007).

Synthesis for Antifungal Agents and Inhibitors

Research focused on the synthesis of iminoctadine, derived from guazatine, which exhibits properties as a human antifungal agent and polyamine oxidase inhibitor. This study proposed a synthetic strategy for obtaining pure iminoctadine tris(trifluoroacetate) in high overall yield, underlining guazatine's relevance in synthesizing potent antifungal agents and PAO inhibitors (Raffi et al., 2007).

Safety And Hazards

Guazatine is harmful if swallowed or in contact with skin. It is fatal if inhaled and is very toxic to aquatic life .

Future Directions

There is a substantial need for novel antifungal agents, preferably with different mechanisms of action compared to the current options . The guanidine group is found in a broad range of drugs, including the anti-influenza drug zanamivir (Relenza) and the stomach acid reduction drug famotidine (Pepcid) .

properties

IUPAC Name

2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H41N7/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONFGUROBZGJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042015
Record name Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis-
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Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guazatine

CAS RN

13516-27-3, 115044-19-4
Record name Iminoctadine
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Record name Iminoctadine [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis-
Source EPA DSSTox
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Record name Guazatine
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Record name Guazatine, acetate (1:?)
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Record name IMINOCTADINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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